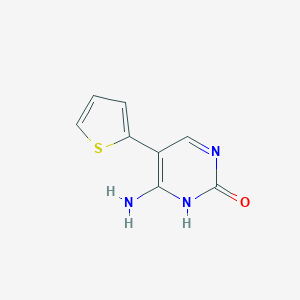

5-(2-Thienyl)cytosine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7N3OS |

|---|---|

Molecular Weight |

193.23g/mol |

IUPAC Name |

6-amino-5-thiophen-2-yl-1H-pyrimidin-2-one |

InChI |

InChI=1S/C8H7N3OS/c9-7-5(4-10-8(12)11-7)6-2-1-3-13-6/h1-4H,(H3,9,10,11,12) |

InChI Key |

HESCOKQBYGVTQM-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)C2=C(NC(=O)N=C2)N |

Canonical SMILES |

C1=CSC(=C1)C2=C(NC(=O)N=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 2 Thienyl Cytosine and Its Analogues

Direct Functionalization Approaches

Direct functionalization approaches focus on the formation of the C5-thienyl bond directly on a pre-existing pyrimidine (B1678525) scaffold. These methods are highly favored for their efficiency and atom economy.

Palladium-Catalyzed Cross-Coupling Reactions at the C5 Position of Pyrimidines

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of 5-arylpyrimidines, including 5-(2-Thienyl)cytosine. nih.gov These reactions typically involve the coupling of a 5-halopyrimidine with a thienyl-organometallic reagent in the presence of a palladium catalyst. nih.gov The choice of the specific coupling reaction often depends on the availability of the starting materials and the desired substrate scope.

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org For the synthesis of this compound analogues, this typically involves the reaction of a 5-halocytosine derivative with a 2-thienylstannane. researchgate.netnih.gov The reaction is valued for its tolerance of a wide range of functional groups and the stability of the organostannane reagents. wikipedia.orglibretexts.org The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgscribd.com

An example includes the synthesis of 5-(2-thienyl)- and 5-(halogenothienyl) derivatives of ara-L-uridine and ara-L-cytidine, which were prepared in excellent yields via Stille coupling using benzoyl-protected derivatives. researchgate.netnih.gov The Stille coupling has also been used to synthesize 2'-deoxyuridines with a thienyl substituent at the 5-position. researchgate.net

Table 1: Examples of Stille Coupling for Thienyl-Substituted Pyrimidines

| Electrophile | Organostannane | Catalyst | Product | Yield (%) | Reference |

| 5-Iodo-2'-deoxyuridine | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | 5-(2-Thienyl)-2'-deoxyuridine | Good | nih.gov |

| Benzoyl-protected 5-halo-ara-L-cytidine | 2-Thienylstannane | Not specified | Benzoyl-protected 5-(2-thienyl)-ara-L-cytidine | Excellent | researchgate.netnih.gov |

This table is generated based on textual data and serves as an illustrative example.

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound analogues, this reaction can be adapted to couple a 5-halocytosine with a 2-ethynylthiophene. This method is particularly useful for introducing an alkynyl-thienyl moiety, which can be a target structure itself or an intermediate for further transformations. The reaction is known for its mild conditions, often proceeding at room temperature. wikipedia.org

The synthesis of 5-alkynyl pyrimidine nucleosides can be achieved through the Sonogashira reaction of 5-iodo-2'-deoxyuridine with various terminal alkynes. fiu.edu This methodology has been applied to the synthesis of Cy5-labelled C5-alkynyl-modified cytidine (B196190) triphosphates. nih.gov

Table 2: Sonogashira Coupling for the Synthesis of Pyrimidine Analogues

| Halide | Alkyne | Catalyst System | Product | Yield (%) | Reference |

| 5-Iodo-2'-deoxyuridine | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst | 5-Alkynyl-2'-deoxyuridine | Not specified | fiu.edu |

| C5-Halogenated 2'-deoxycytidine-5'-monophosphate | Cyanine dyes with terminal alkyne | Palladium catalyst | Fluorescently labeled C5-nucleoside triphosphates | Good to Excellent | nih.gov |

| Aryl Halides | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | 2,4,6-Trisubstituted Pyrimidines | Not specified | mdpi.com |

This table is generated based on textual data and serves as an illustrative example.

The Suzuki cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. researchgate.netyoutube.com For the synthesis of this compound, this reaction would typically involve coupling a 5-halocytosine derivative with a 2-thienylboronic acid or its ester. The Suzuki reaction is favored for its mild reaction conditions, the commercial availability and low toxicity of boronic acids, and its tolerance to a wide array of functional groups. organic-chemistry.orgyoutube.com

The reaction has been successfully employed for the synthesis of 5-aryl pyrimidine nucleosides from protected 5-iodo pyrimidine substrates and organoboronic acids. fiu.edu For instance, 5-(thien-2-yl)pyrimidine has been synthesized in high yield by the coupling of 2-thienyl boronic acid with 5-bromopyrimidine. wiley.com

Table 3: Suzuki Cross-Coupling for Thienyl-Substituted Pyrimidines

| Halide/Triflate | Boronic Acid/Ester | Catalyst | Base | Product | Yield (%) | Reference |

| 5-Bromopyrimidine | 2-Thienylboronic acid | Ni catalyst | K₃PO₄ | 5-(Thien-2-yl)pyrimidine | 89 | wiley.com |

| Heteroaryl Halides | 5-Pyrimidylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Heteroarylpyrimidines | Not specified | worktribe.com |

| 5-Iodo-2'-deoxyuridine | 1-Pyrenylboronic acid | Pd(PPh₃)₄ | Not specified | 5-(1-Pyrenyl)-2'-deoxyuridine | 70 | nih.gov |

This table is generated based on textual data and serves as an illustrative example.

Halogenation and Subsequent Cross-Coupling Strategies

A common and effective strategy for the synthesis of this compound involves a two-step process: initial halogenation of the cytosine or its nucleoside at the C5 position, followed by a palladium-catalyzed cross-coupling reaction. researchgate.netnih.gov The halogenation step, typically using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), introduces a reactive handle at the C5 position. wuxibiology.com This 5-halo intermediate can then readily participate in various cross-coupling reactions, such as the Stille, Suzuki, or Sonogashira reactions, to introduce the 2-thienyl group. nih.govresearchgate.netnih.gov This stepwise approach allows for a modular synthesis, where different thienyl precursors can be coupled to the halogenated pyrimidine.

For example, a series of 5-halogeno-1-(β-L-arabinofuranosyl)uracils and their cytosine analogues were synthesized by halogenating the corresponding nucleosides. researchgate.netnih.gov These halogenated derivatives were then used in Stille coupling reactions to produce the 5-(2-thienyl) and 5-halogenothienyl derivatives in excellent yields. researchgate.netnih.gov

Direct Arylation Methods for 5-Halo Pyrimidine Nucleosides

Direct arylation methods, also known as C-H activation/functionalization, have emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. rsc.org These methods involve the direct coupling of a C-H bond of an arene or heteroarene with an organic halide, thus avoiding the need for pre-functionalized organometallic reagents. rsc.orgscience.gov In the context of this compound synthesis, this would involve the direct reaction of a 5-halocytosine nucleoside with thiophene (B33073).

Palladium-catalyzed direct arylation of 5-halouracils and their nucleosides with various heteroarenes, including thiophene, has been reported. fiu.edu For instance, the coupling of 5-iodouracil (B140508) with thiophene can yield 5-(2-thienyl)uracil quantitatively. fiu.edu Similarly, 5-iodouridine (B31010) has been successfully coupled with thiophene to give the corresponding 5-(2-thienyl)uridine. fiu.edu These methods offer a streamlined approach to the synthesis of 5-heteroaryl pyrimidine nucleosides. fiu.edu

Synthesis via Pyrimidine Ring Construction

The construction of the fundamental pyrimidine scaffold is a key step in the synthesis of this compound. Various strategies have been developed to achieve this, including cyclization and multicomponent reactions.

Cyclization Reactions for Pyrimidine Scaffolds

Cyclization reactions are a cornerstone of heterocyclic chemistry and are widely used to form pyrimidine rings. rsc.orgnih.govbeilstein-journals.org These reactions typically involve the condensation of a 1,3-dicarbonyl compound or a related synthon with a urea (B33335) or thiourea (B124793) derivative. nih.gov For instance, the reaction of appropriately substituted 1,3-dicarbonyl compounds with amidines or guanidines can lead to the formation of the pyrimidine core. nih.gov Modifications to these classic methods allow for the introduction of various substituents at different positions of the pyrimidine ring.

One notable approach involves the cyclization of intermediates derived from aminopyrimidines. For example, the reaction of an aminouracil with other reagents can be used to build a second fused pyrimidine ring, as seen in the synthesis of pyrimido[4,5-d]pyrimidines. rsc.org Another strategy involves the reaction of pyrimidinylhydrazones with agents like iodobenzene (B50100) diacetate, which induces an oxidative cyclization to form a triazolopyrimidine system. beilstein-journals.org These examples highlight the versatility of cyclization strategies in constructing complex heterocyclic systems based on the pyrimidine scaffold.

Multicomponent Coupling Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. nih.govorganic-chemistry.orgtaylorfrancis.com The Biginelli reaction is a classic MCR used for the synthesis of dihydropyrimidines, which can be subsequently oxidized to pyrimidines. beilstein-journals.org This reaction typically involves the condensation of a β-dicarbonyl compound, an aldehyde, and urea or thiourea. beilstein-journals.org The use of a thienyl-substituted aldehyde in a Biginelli-like reaction provides a direct route to pyrimidines bearing a thienyl group.

Modern variations of MCRs have expanded the scope and utility of this approach. For example, a three-component coupling reaction catalyzed by zinc chloride allows for the synthesis of 4,5-disubstituted pyrimidines from enamines, triethyl orthoformate, and ammonium (B1175870) acetate. organic-chemistry.org These methods provide a powerful platform for the rapid generation of diverse pyrimidine derivatives, including those with a 2-thienyl substituent at the 5-position.

Preparation of Nucleoside and Nucleotide Derivatives of this compound

The biological activity and utility of this compound are often realized when it is incorporated into a nucleoside or nucleotide structure. This requires the attachment of a ribose or deoxyribose sugar and subsequent phosphorylation.

Chemical Synthesis of this compound Nucleosides

The synthesis of this compound nucleosides is often achieved through the palladium-catalyzed cross-coupling of a halogenated cytosine nucleoside with a thienyl organometallic reagent. The Stille coupling, which utilizes a thienyl stannane, and the Suzuki-Miyaura coupling, which employs a thienylboronic acid, are commonly used methods. researchgate.netnih.govnih.gov

For example, 5-iodo-2'-deoxycytidine (B1674142) can be coupled with 2-thienylboronic acid in the presence of a palladium catalyst to yield 5-(2-thienyl)-2'-deoxycytidine. nih.gov Similarly, 5-(2-thienyl)- and 5-halogenothienyl derivatives of L-arabinofuranosyluracil and their cytosine analogs have been prepared in excellent yields via Stille coupling of benzoyl-protected derivatives. nih.gov These methods provide reliable access to the desired nucleoside analogs. researchgate.netnih.gov

| Starting Material | Reagent | Coupling Reaction | Product | Reference |

|---|---|---|---|---|

| 5-Iodo-2'-deoxycytidine | 2-Thienylboronic acid | Suzuki-Miyaura | 5-(2-Thienyl)-2'-deoxycytidine | nih.gov |

| Benzoyl-protected 5-iodo-L-arabinofuranosylcytosine | Thienyl stannane | Stille | 5-(2-Thienyl)-L-arabinofuranosylcytosine | nih.gov |

Phosphoramidite (B1245037) Chemistry for Oligonucleotide Incorporation

To incorporate this compound nucleosides into oligonucleotides, they must first be converted into their corresponding phosphoramidite derivatives. nih.govmdpi.comresearchgate.net This involves the protection of the exocyclic amino group and the 5'-hydroxyl group, followed by phosphitylation of the 3'-hydroxyl group. atdbio.com The resulting phosphoramidite can then be used in automated solid-phase oligonucleotide synthesis. mdpi.combeilstein-journals.org

The phosphoramidite method is a well-established and efficient way to synthesize oligonucleotides with specific modifications. nih.govatdbio.com The coupling efficiency of the modified phosphoramidite is a critical factor for the successful synthesis of long oligonucleotides. acs.org The use of activators like 5-ethylthio-1H-tetrazole is common in the coupling step. beilstein-journals.org After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed to yield the final modified oligonucleotide. beilstein-journals.org

| Step | Description | Reference |

|---|---|---|

| Protection | Protection of exocyclic amino and 5'-hydroxyl groups of the nucleoside. | atdbio.com |

| Phosphitylation | Reaction of the 3'-hydroxyl group with a phosphitylating agent to form the phosphoramidite. | atdbio.com |

| Solid-Phase Synthesis | Automated, stepwise addition of phosphoramidites to a growing oligonucleotide chain on a solid support. | mdpi.combeilstein-journals.org |

| Deprotection | Removal of protecting groups and cleavage from the solid support. | beilstein-journals.org |

Enzymatic Approaches for Nucleoside/Nucleotide Analogue Incorporation

Enzymatic methods provide a powerful alternative to chemical synthesis for the incorporation of modified nucleosides into nucleic acids. nih.govnih.govacs.org DNA and RNA polymerases can recognize and incorporate the triphosphate form of modified nucleosides into a growing DNA or RNA strand. acs.orgoup.comnih.gov

The first step in this process is the synthesis of the 5'-(2-thienyl)cytosine nucleoside triphosphate (dThCTP). This can be achieved through chemical or enzymatic phosphorylation of the corresponding nucleoside. tandfonline.comresearchgate.net Once obtained, dThCTP can be used as a substrate for various DNA polymerases in primer extension reactions or polymerase chain reaction (PCR). nih.govacs.orgoup.com Studies have shown that dNTPs with π-electron-containing substituents, such as a thienyl group, can be excellent substrates for DNA polymerases, sometimes even better than their natural counterparts. acs.orgnih.govresearchgate.net The efficiency of incorporation can depend on the specific polymerase used and the sequence context of the template DNA. oup.comnih.gov

| Enzyme | Substrate | Method | Key Finding | Reference |

|---|---|---|---|---|

| DNA Polymerases (e.g., Bst, KOD XL) | 5-(2-Thienyl)dCTP | Primer Extension, PCR | Modified dNTPs with π-electron systems are often excellent substrates. | acs.orgresearchgate.net |

| Taq, Tth, Vent(exo-), KOD Dash, KOD(exo-) polymerases | C5-modified dCTP analogs | PCR | Incorporation depends on the polymerase, the modification, and the template sequence. | oup.comnih.gov |

Polymerase-Mediated Incorporation of this compound Triphosphates

The successful enzymatic incorporation of a modified nucleoside triphosphate, such as 5-(2-Thienyl)deoxycytidine triphosphate (dCTPTh), into a growing DNA strand is contingent on its recognition and acceptance by a DNA polymerase. While direct studies on this compound triphosphate are not extensively detailed in the reviewed literature, a wealth of information from systematic studies on other C5-substituted dCTP analogues allows for a comprehensive understanding of the factors governing this process.

Research has shown that the generation of a full-length PCR product using C5-modified dCTPs depends on the chemical nature of the substituent, the type of DNA polymerase used, and the sequence of the DNA template. nih.gov Generally, DNA polymerases from Family B, such as Vent(exo-), KOD Dash, and Pwo, exhibit broader substrate specificity for C5-modified pyrimidines compared to Family A polymerases like Taq and Tth. nih.govfrontiersin.org

A systematic investigation of various C5-modified dUTPs and dCTPs revealed that Vent(exo-) polymerase was capable of accepting a wider range of modifications than KOD Dash and KOD(exo-). nih.gov For instance, certain dCTP analogues with specific linkers and terminal groups were successfully used as substrates for PCR by Vent(exo-) but not by the KOD polymerases. nih.gov This highlights the nuanced interactions within the polymerase's active site. The successful incorporation of extremely bulky substituents, such as Cy3 and Cy5 fluorescent dyes attached to the C5 position of dCTP by engineered B-family polymerases, further supports the likelihood that the smaller 5-(2-thienyl) group would be a viable substrate. acs.org

The structure of the linker arm attaching the functional group to the C5 position is also critical. Studies on various C5-modified dUTP analogues have shown that the efficiency of incorporation can be influenced by the length and flexibility of this linker. mdpi.com For dCTP analogues, successful incorporation has been demonstrated with linkers such as a valeric acid group. mdpi.com

The table below summarizes the relative performance of different DNA polymerases with various C5-modified pyrimidine triphosphates, providing a framework for predicting the success of this compound triphosphate incorporation.

| Polymerase Family | Polymerase | General Substrate Acceptance for C5-Modified Pyrimidines | Reference |

| Family A | Taq, Tth | Generally lower acceptance of bulky C5-substituents compared to Family B. | nih.govfrontiersin.org |

| Family B | Vent(exo-) | Broad substrate specificity; accepts a wide range of C5-modifications on dCTP. | nih.govfrontiersin.org |

| Family B | KOD Dash | Good substrate specificity, but may be less permissive than Vent(exo-) for some analogues. | nih.gov |

| Family B | KOD(exo-) | Similar to KOD Dash; elimination of exonuclease activity can be beneficial. | nih.gov |

| Family B | Pwo, Pfu | Known to incorporate various C5-substituted pyrimidines. | frontiersin.org |

Strategies for Site-Specific Enzymatic Labeling

Site-specific enzymatic labeling involves the incorporation of a single modified nucleotide at a predetermined position within a DNA sequence. This is a powerful technique for creating precisely functionalized DNA for applications such as fluorescence resonance energy transfer (FRET) studies, protein-DNA crosslinking, and the construction of DNA-based nanostructures. The primary method for achieving this is through primer extension or single nucleotide incorporation assays.

The general strategy for site-specific labeling using a modified nucleotide like this compound triphosphate would involve the following components:

A custom DNA template: This single-stranded DNA contains a specific nucleotide (in this case, guanine) at the desired labeling site, which will direct the incorporation of the modified cytosine analogue.

A DNA primer: This short oligonucleotide is designed to anneal to the template strand immediately upstream of the target incorporation site.

A suitable DNA polymerase: As discussed previously, a Family B polymerase with high fidelity and good acceptance of the modified substrate would be chosen.

A mix of deoxynucleoside triphosphates (dNTPs): This includes the modified 5-(2-Thienyl)dCTP and potentially the other three natural dNTPs, depending on the desired length of the final product.

The process involves the polymerase extending the primer by adding the this compound triphosphate opposite the target guanine (B1146940) in the template. By carefully controlling the reaction conditions and the availability of other nucleotides, the extension can be halted after the incorporation of the single modified base.

Research on C5-modified dUTPs has shown that a modification at the 3' end of the elongating strand (i.e., the just-incorporated nucleotide) has a more significant impact on the catalytic efficiency of the polymerase than a modification on the template strand. nih.gov This implies that after the successful incorporation of this compound, the subsequent addition of another nucleotide might be the rate-limiting step, a factor that can be exploited to control the extent of labeling.

The table below outlines the key considerations for designing a site-specific enzymatic labeling strategy.

| Component | Key Consideration | Rationale | Reference |

| DNA Polymerase | Choice of a Family B polymerase (e.g., Vent(exo-), KOD). | These polymerases have demonstrated broader substrate specificity for bulky C5-substituents. nih.govfrontiersin.org | |

| Template Design | Strategic placement of a single guanine residue at the target site. | Ensures the specific incorporation of the cytosine analogue at the desired position. | nih.gov |

| Reaction Control | Limiting reaction time or the concentration of subsequent dNTPs. | Allows for the isolation of the product after a single incorporation event. | nih.gov |

| Analysis | Gel electrophoresis, mass spectrometry, or fluorescence analysis (if the label is fluorescent). | To confirm the successful and site-specific incorporation of the modified nucleotide. | acs.org |

Mechanistic and Reactivity Studies of 5 2 Thienyl Cytosine

Reaction Pathways and Transformations

Nucleophilic Reaction Susceptibility of the Cytosine Core

The cytosine core of 5-(2-Thienyl)cytosine is susceptible to nucleophilic attack, a characteristic inherent to the pyrimidine (B1678525) ring system. The electron density distribution in pyrimidine and purine (B94841) bases makes certain carbon atoms electrophilic and thus prone to reaction with nucleophiles. ttu.ee For cytosine derivatives, nucleophilic substitution reactions often target the amino group. ttu.ee

The C5-C6 double bond in pyrimidine derivatives is also reactive towards addition reactions. ttu.ee For instance, hydroxylamine (B1172632) can react with cytosine at acidic and neutral pH, initiating with a nucleophilic addition across the C5-C6 double bond. ttu.ee The rate of such reactions can be influenced by the pH of the medium, with protonation of the cytosine ring often facilitating the reaction. ttu.ee

Studies on various 5-substituted cytosine analogs have shown that the nature of the substituent at the C5 position can influence the reactivity of the cytosine core. For example, the presence of electron-donating alkyl groups at the C5 position can increase the nucleophilicity of the paired guanine (B1146940) base in a DNA duplex. nih.gov Conversely, electron-withdrawing groups at this position can decrease the reactivity towards certain alkylating agents. nih.gov In the case of this compound, the thienyl group, with its aromatic and electronic properties, can modulate the susceptibility of the cytosine ring to nucleophilic attack.

The deamination of cytosine and its derivatives to uracil (B121893) is a well-studied nucleophilic reaction. pnas.org The rate of this hydrolytic deamination can be influenced by various factors, including temperature and the presence of substituents on the cytosine ring. pnas.org Theoretical studies on 5,6-dihydrocytosine, a saturated analog, have shown that the nucleophilic addition of water to the C4 position is the rate-determining step in its deamination. acs.org This process is significantly faster for the saturated derivative compared to cytosine, highlighting the role of the C5-C6 double bond in stabilizing the ring against nucleophilic attack. acs.org

Electrophilic Aromatic Substitution on the Thienyl Moiety

The thiophene (B33073) ring is known to be highly reactive towards electrophilic aromatic substitution, often more so than benzene. numberanalytics.come-bookshelf.de This heightened reactivity is due to the electron-donating effect of the sulfur atom, which helps to stabilize the intermediate carbocation (the "onium" intermediate) formed during the reaction. numberanalytics.comresearchgate.net Electrophilic attack preferentially occurs at the α-position (C2 or C5) of the thiophene ring, as this leads to a more stable intermediate. researchgate.net

Common electrophilic substitution reactions that thiophene undergoes include halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.comst-andrews.ac.uk The conditions for these reactions are generally milder than those required for benzene. st-andrews.ac.uk For this compound, the thienyl moiety provides a site for such electrophilic modifications. The presence of the cytosine substituent at the 2-position of the thiophene ring will direct incoming electrophiles to the other positions on the thiophene ring, primarily the 5-position of the thienyl group.

Computational studies using Density Functional Theory (DFT) have been employed to investigate the regioselectivity of electrophilic aromatic substitution on substituted thiophene derivatives. researchgate.net These studies confirm that the α-carbon is generally the preferred site of attack, both kinetically and thermodynamically. researchgate.net

Radical Reactions and Their Role in Formation/Degradation

Radical reactions can play a significant role in both the synthesis and degradation of complex organic molecules, including those containing heterocyclic systems like thiophene and cytosine. libretexts.orgacs.org The formation of this compound could potentially involve radical coupling mechanisms, although palladium-catalyzed cross-coupling reactions are more commonly employed for the synthesis of such C-C bonded bi-heterocyclic systems. researchgate.netresearchgate.net

Degradation of the molecule can also occur through radical-mediated pathways. For instance, hydroxyl radicals (*OH), which are potent oxidizing agents, can react with cytosine derivatives. nih.gov The addition of *OH to the C5-C6 double bond of the cytosine ring is a major pathway, leading to the formation of various degradation products. nih.gov The radical cations of cytosine can also undergo reactions such as hydration and deprotonation. nih.gov

The thienyl moiety is also susceptible to radical reactions. e-bookshelf.de The stability of the tris(2,4,6-trichlorophenyl)methyl radical series has been utilized to create stable radical-containing pyrrole (B145914) derivatives, some of which are linked to thienyl groups. acs.org Furthermore, the photochemistry of nucleoside derivatives can lead to the generation of radicals, such as the C5'-yl radical, which can subsequently undergo intramolecular reactions. acs.org Quantum chemical studies have also explored the possibility of interstellar synthesis of cytosine through barrierless and exothermic neutral radical-molecule reactions. chemrxiv.org

Oxidative Processes and Derivatives (e.g., 5-formylcytosine (B1664653), 5-carboxylcytosine)

The oxidation of cytosine derivatives, particularly at the C5 position, is a fundamentally important biological process. In the context of DNA demethylation, 5-methylcytosine (B146107) can be iteratively oxidized by TET (ten-eleven translocation) enzymes to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (5fC), and finally 5-carboxylcytosine (5caC). wikipedia.orgresearchgate.netnih.gov These oxidized cytosine derivatives are key intermediates in pathways that ultimately lead to the replacement of the modified base with an unmodified cytosine. wikipedia.orgchinesechemsoc.org

While the thienyl group itself is relatively stable to oxidation, the cytosine core of this compound can be expected to undergo similar oxidative transformations if subjected to appropriate enzymatic or chemical oxidants. st-andrews.ac.uk The oxidation of cytosine by hydroxyl radicals and one-electron oxidants can lead to a variety of products, including cytosine glycol and, through further reactions, 5-hydroxycytosine (B44430) and 5-hydroxyuracil. nih.govnih.gov The presence of the bulky thienyl group at the C5 position might sterically hinder or electronically influence these oxidative processes.

The carboxyl group in 5-carboxylcytosine is electron-withdrawing, which significantly alters the chemical properties of the nucleobase compared to cytosine. wikipedia.org A photoredox-catalyzed reaction has been developed for the selective modification of 5-carboxylcytosine in DNA, which proceeds via a single electron reduction of the nucleobase, a process made more accessible by the electron-withdrawing carboxylate group. acs.org

Kinetic and Thermodynamic Investigations of Reactions

Determination of Reaction Rates and Activation Parameters

The rates of chemical reactions involving cytosine and its derivatives have been the subject of numerous studies. For example, the hydrolytic deamination of cytosine and its derivatives has been shown to follow first-order kinetics. pnas.org The rate constants for the deamination of cytosine, 1-methylcytosine, cytidine (B196190), and cytidine 5'-phosphate at 130 °C in a phosphate (B84403) buffer are very similar, suggesting that substituents at the N1 and the ribose moiety have little effect on the reaction rate under these conditions. pnas.org However, 5-methylcytosine deaminates approximately twice as fast as cytosine. pnas.org

The activation parameters, such as the enthalpy of activation (ΔH‡), have been determined for the hydrolysis of cytosine derivatives. pnas.org These parameters provide insight into the temperature dependence of the reaction rate. Theoretical studies have also been used to calculate activation free energies for reactions like the deamination of 5,6-dihydrocytosine, providing a deeper understanding of the reaction mechanism and the factors that influence the reaction rate. acs.org

Kinetic and thermodynamic studies of the interaction of modified nucleotides with DNA polymerases have also been conducted. rsc.org For example, the affinity and kinetic constants for the interaction of cytosine, 5-methylcytosine, and 5-carboxylcytosine with a DNA polymerase have been compared to understand the effects of the C5 substituent on the DNA replication process. rsc.org Such studies are crucial for understanding the biological implications of modified nucleobases like this compound. Thermodynamic potential for the abiotic synthesis of nucleobases in hydrothermal systems has also been evaluated, indicating that these biomolecules are thermodynamically favored to be synthesized over a range of temperatures. nih.gov

Influence of Substituents on Reaction Selectivity and Yield

The reactivity, selectivity, and yield of reactions involving this compound are significantly influenced by the nature and position of substituents on both the pyrimidine and the thienyl rings. These effects are prominent in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, which is a common method for synthesizing 5-aryl- and 5-heteroaryl-substituted pyrimidines. researchgate.net

The electronic properties of substituents on the thienyl ring play a crucial role in the outcome of these coupling reactions. Electron-donating groups on the thiophene ring can increase the electron density of the organostannane reagent, which can, in some cases, facilitate the transmetalation step in the Stille coupling catalytic cycle. Conversely, electron-withdrawing groups on the thienyl moiety can also influence the reaction, potentially affecting the rate and efficiency of the coupling. For instance, the synthesis of 5-(5-bromothien-2-yl) and 5-(5-chlorothienyl-2-yl) derivatives from a 5-(2-thienyl) precursor demonstrates that the thienyl ring can be further functionalized, and the presence of these halogen substituents impacts the biological activity of the resulting nucleosides. researchgate.net

On the cytosine ring, the protecting groups on the exocyclic amine and the sugar moiety (in the case of its nucleosides) can sterically and electronically influence the accessibility of the C5 position for the incoming organometallic reagent. The choice of protecting groups is critical for achieving high yields and preventing side reactions. researchgate.net

The general principles of substituent effects on aromatic systems can be applied to understand the reactivity of this compound. numberanalytics.comscribd.com Electron-donating groups on the cytosine ring would be expected to activate it towards electrophilic attack, while electron-withdrawing groups would deactivate it. The thienyl group itself acts as a substituent, modifying the electronic properties of the cytosine base.

Below is a representative table illustrating the influence of substituents on the yield of Stille coupling reactions for the synthesis of related 5-substituted pyrimidine nucleosides, which can be considered analogous to the synthesis of derivatives of this compound.

| Entry | 5-Halogenated Pyrimidine | Organostannane Reagent | Catalyst/Conditions | Product | Yield (%) |

| 1 | 5-Iodo-2'-deoxyuridine | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄, Dioxane | 5-(2-Thienyl)-2'-deoxyuridine | >90 |

| 2 | 5-Iodo-2'-deoxyuridine | 2-(Tributylstannyl)furan | Pd(PPh₃)₄, Dioxane | 5-(2-Furyl)-2'-deoxyuridine | ~85 |

| 3 | 5-Iodo-cytidine (protected) | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄, Dioxane | 5-(2-Thienyl)cytidine (protected) | High |

| 4 | 5-(2-Thienyl)-ara-L-uridine | N-Bromosuccinimide | DMF | 5-(5-Bromo-2-thienyl)-ara-L-uridine | Excellent |

| 5 | 5-(2-Thienyl)-ara-L-uridine | N-Chlorosuccinimide | DMF | 5-(5-Chloro-2-thienyl)-ara-L-uridine | Excellent |

This table is a composite representation based on reported syntheses of similar compounds and is intended to be illustrative of typical yields. Actual yields may vary based on specific reaction conditions and substrates. researchgate.net

Intermediate Species and Transition State Analysis

The analysis of intermediate species and transition states in reactions involving this compound is crucial for a detailed understanding of its reactivity. While direct experimental trapping of all intermediates is challenging, their existence and structure can be inferred from kinetic data, computational modeling, and analogy to well-studied reaction mechanisms.

In the context of its synthesis via Stille coupling, the catalytic cycle involves several key intermediates. The reaction is initiated by the oxidative addition of the 5-halogenated cytosine derivative to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by a transmetalation step where the thienyl group is transferred from the organostannane reagent to the palladium center, creating a new Pd(II) complex bearing both the pyrimidine and thienyl ligands. The final step is a reductive elimination from this complex, which forms the C-C bond between the cytosine and thiophene rings and regenerates the Pd(0) catalyst.

Computational studies on related systems, such as the pairing of the unnatural base 7-(2-thienyl)imidazo[4,5-b]pyridine (Ds), provide insights into the non-covalent interactions that can stabilize intermediates. acs.org These studies highlight the importance of van der Waals forces and shape complementarity in the association of molecules containing thienyl groups. acs.org Such interactions could play a role in the pre-organization of reactants in the transition state of coupling reactions.

Transition state analysis for reactions of cytosine and its derivatives often involves computational chemistry. For instance, quantum chemical studies have been used to investigate the reaction pathways for the formation and oxidation of cytosine. chemrxiv.orgnih.gov These studies calculate the energies of transition states to determine reaction barriers. In the oxidation of cytosine, radical intermediates and transition states leading to various oxidation products have been characterized. nih.gov For example, the reaction of hydroxyl radicals with cytosine proceeds through the formation of radical adducts, which then undergo further reactions. nih.gov

While specific transition state analyses for reactions of this compound are not extensively documented in the literature, it is reasonable to extrapolate from studies on similar molecules. For example, computational analysis of the photoprocesses of 7-(2-thienyl)-imidazo[4,5-b]pyridine (Ds) identified a minimum energy crossing point (MECP) between the excited (S₁) and ground (S₀) states, which is crucial for its nonradiative decay. acs.org This suggests that photochemical reactions of this compound would also involve complex potential energy surfaces with conical intersections and various transition states.

The study of enzymatic reactions involving nucleoside analogues also provides valuable information on transition states. rutgers.edu Enzymes function by stabilizing the transition state of a reaction, and studies on how polymerases or other enzymes interact with modified nucleosides can reveal details about the geometry and electronic structure of the transition state for bond-forming or bond-breaking steps. rutgers.edu

Computational and Theoretical Investigations of 5 2 Thienyl Cytosine

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations have become a powerful tool in molecular biology and drug discovery, offering insights into the behavior of biomolecules at an atomic level of detail and high temporal resolution. nih.gov These simulations are instrumental in understanding the functional mechanisms of molecules like 5-(2-thienyl)cytosine, elucidating the structural basis for their activities, and aiding in the design of new therapeutic agents. nih.govmanchester.ac.uk

Simulation of Biomolecular Recognition and Interaction

The interaction of small molecules with biological macromolecules like proteins and DNA is fundamental to their biological activity. manchester.ac.uk MD simulations are a key method for studying these recognition and interaction processes at an atomic level. manchester.ac.ukcecam.org For a molecule like this compound, a nucleoside analogue, its interaction with DNA and relevant enzymes is of particular interest.

Table 1: Key Interactions in Biomolecular Recognition of Cytosine Derivatives This table is a representative example based on general principles of biomolecular interactions and findings for related molecules, as specific data for this compound was not available in the search results.

| Interacting Partner | Type of Interaction | Key Atomic Groups Involved | Potential Significance |

| DNA (adjacent bases) | Stacking Interactions | Aromatic rings of thienyl and cytosine moieties with adjacent purine (B94841)/pyrimidine (B1678525) bases. | Affects local DNA helix stability and conformation. |

| DNA (opposite strand) | Hydrogen Bonding | Amino and keto groups of the cytosine ring with a guanine (B1146940) base. | Maintains the integrity of the DNA double helix. |

| DNA Repair Enzymes | Hydrophobic/Van der Waals | Thienyl group with nonpolar pockets in the enzyme's active site. | Can influence binding affinity and specificity. |

| DNA Polymerases | Steric Interactions | The bulky 5-thienyl group within the enzyme's active site. | May impact the efficiency and fidelity of DNA replication. |

Theoretical Predictions of Spectroscopic Parameters

Quantum chemical calculations are essential for predicting and interpreting the spectroscopic properties of molecules. researchgate.net Methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are used to compute various spectroscopic parameters, providing a deeper understanding of the molecule's electronic structure and vibrational modes. researchgate.netnih.gov

For this compound, theoretical calculations can predict its NMR, IR, and UV-visible spectra. For instance, calculations on cytosine and its tautomers have shown remarkable agreement with experimental rotational and vibrational spectroscopic parameters. nih.gov Similar computational strategies could be applied to this compound to predict its characteristic spectroscopic signatures. The calculated vibrational frequencies can be correlated with experimental IR spectra to assign specific vibrational modes, while predicted NMR chemical shifts can aid in structure elucidation. researchgate.net Furthermore, TD-DFT calculations can predict the electronic absorption spectra, providing insights into the molecule's photophysical properties. acs.org

Table 2: Theoretically Predicted Spectroscopic Data for Cytosine and Related Compounds This table presents representative data for the parent compound cytosine to illustrate the type of information obtained from theoretical predictions, as specific computed values for this compound were not found.

| Spectroscopic Parameter | Computational Method | Predicted Value (for Cytosine) | Reference for Method |

| Ionization Potential | DFT | 8.85 eV | iphy.ac.cn |

| Vibrational Frequencies (NH₂ inversion) | VPT2 | 250-350 cm⁻¹ | nih.gov |

| Vertical Excitation Energy (S₁) | EOM-EE-CCSD | 4.56 eV (~272 nm) | acs.org |

| ¹H NMR Chemical Shifts | GIAO-DFT | (Not specified in results) | researchgate.net |

| ¹³C NMR Chemical Shifts | GIAO-DFT | (Not specified in results) | researchgate.net |

Modeling of Reaction Mechanisms and Pathways

Understanding the reaction mechanisms and pathways is crucial for synthesizing new compounds and for comprehending their chemical reactivity. mt.com Computational chemistry offers powerful tools to explore potential energy surfaces, identify transition states, and calculate reaction barriers, thereby elucidating the most likely reaction pathways. arxiv.org

The synthesis of this compound and its derivatives often involves metal-catalyzed cross-coupling reactions, such as the Stille coupling. researchgate.net Theoretical modeling can be used to investigate the mechanism of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps. By calculating the energy profiles of different potential pathways, computational models can help optimize reaction conditions to improve yields and selectivity. For example, studies have explored the mechanisms of copper-catalyzed reactions, highlighting the importance of various factors in determining the reaction's outcome. mt.com Similarly, computational investigations into the photoprocesses of related unnatural DNA bases have been conducted to understand their stability and decay channels after UV irradiation. acs.orgnih.gov Such studies involve mapping the minimum energy pathway from the electronically excited state to the ground state, identifying key intermediates and crossing points. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific ¹H or ¹³C NMR spectra or detailed chemical shift assignments for 5-(2-Thienyl)cytosine were found in the searched databases and scientific articles.

Due to the absence of specific experimental data for "this compound" in the public domain, the generation of the requested article with the specified level of detail and data tables is not feasible. The available information on related compounds can only offer general insights and cannot be directly attributed to the subject compound without original research.

Advanced 1D and 2D NMR Techniques for Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. For complex derivatives of this compound, both 1D (¹H and ¹³C) and 2D NMR techniques are employed to unambiguously assign all proton and carbon signals.

1D NMR Spectroscopy : The ¹H NMR spectrum provides information on the chemical environment of protons. Key signals for this compound would include the H6 proton of the cytosine ring, which typically appears as a singlet, and the characteristic multiplets of the three protons on the thienyl ring. The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms, including the quaternary carbons of both the pyrimidine (B1678525) and thiophene (B33073) rings.

2D NMR Spectroscopy : To resolve ambiguities and confirm connectivity, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through 2-3 bonds), which is crucial for assigning the adjacent protons on the thiophene ring. nih.govgithub.io

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton and carbon atoms, allowing for the definitive assignment of protonated carbons in both the cytosine and thienyl moieties. np-mrd.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for assigning quaternary carbons by observing their correlations with nearby protons. For instance, the H6 proton of the cytosine ring would show a correlation to the C5 carbon, confirming the point of attachment for the thienyl group. np-mrd.orgresearchgate.net

A hypothetical data table for the NMR assignments of this compound, based on typical chemical shift ranges for similar structures, is presented below.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D Correlations (HMBC) |

| Cytosine Ring | |||

| C2 | - | ~156.0 | H6 |

| C4 | - | ~165.0 | H6, NH₂ |

| C5 | - | ~110.0 | H6, H3', H5' |

| C6 | ~7.8 (s) | ~141.0 | C2, C4, C5 |

| NH₂ | ~7.2 (br s) | - | C4 |

| Thiophene Ring | |||

| C2' | - | ~140.0 | H3', H4', H5' |

| C3' | ~7.3 (dd) | ~126.0 | C2', C4', C5' |

| C4' | ~7.1 (t) | ~128.0 | C2', C3', C5' |

| C5' | ~7.5 (dd) | ~125.0 | C2', C3', C4' |

Note: This table is illustrative. Actual chemical shifts depend on the solvent and experimental conditions.

Conformational Analysis by NMR

The conformation of this compound, particularly the rotational freedom around the C5-C2' single bond connecting the cytosine and thiophene rings, is critical for its interaction with biological macromolecules. NMR techniques can provide detailed insights into the preferred solution-state conformation and the dynamics of this rotation.

Nuclear Overhauser Effect (NOE) : Through-space interactions detected by 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiments can reveal the spatial proximity of protons. An NOE between the H6 proton of the cytosine ring and the H3' proton of the thiophene ring would indicate a preferred conformation where these two protons are close to each other.

Variable Temperature NMR : By recording NMR spectra at different temperatures, it is possible to study dynamic processes. If rotation around the C5-C2' bond is slow on the NMR timescale, distinct signals for different rotamers might be observed at low temperatures. As the temperature increases, these signals would broaden and coalesce, allowing for the calculation of the energy barrier to rotation. hmdb.ca

X-ray Crystallography for Solid-State Structure Elucidation

While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

A single-crystal X-ray diffraction study of this compound would provide definitive proof of its structure. The analysis would detail the planarity of the cytosine and thiophene rings and the dihedral angle between them. Furthermore, it would elucidate the hydrogen-bonding network in the crystal lattice, which is crucial for understanding its solid-state properties and potential for forming co-crystals. Although a specific crystal structure for this compound is not publicly available, analysis of related structures, such as cytosine co-crystals and other 5-substituted pyrimidines, provides a framework for predicting its solid-state behavior. nih.govresearchgate.net For instance, cytosine is known to form extensive hydrogen-bonded networks, and the thienyl substituent would likely engage in π–π stacking interactions.

| Crystallographic Parameter | Expected Value/Feature |

| Crystal System | Monoclinic or Orthorhombic (Common for such organic molecules) |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |

| Key Intramolecular Data | Dihedral angle between cytosine and thiophene rings |

| Key Intermolecular Forces | N-H···N and N-H···O hydrogen bonds forming dimers or sheets; potential π–π stacking |

Mass Spectrometry for Structural Confirmation and Molecular Weight Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₇N₃OS), the calculated molecular weight is 193.22 g/mol .

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. Electron ionization (EI) or electrospray ionization (ESI) techniques can be used. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. Expected fragmentation pathways for this compound could include the loss of isocyanic acid (HNCO) from the cytosine ring or cleavage at the bond connecting the two rings. Analysis of the mass spectra of cytosine and thienyl derivatives helps in predicting these fragments. researchgate.netmdpi.com

| Ion Type | Predicted m/z | Possible Identity |

| [M+H]⁺ (Molecular Ion) | 194.04 | Intact protonated this compound |

| [M]⁺˙ (Radical Cation) | 193.03 | Intact this compound radical cation |

| Fragment 1 | ~111 | [Cytosine+H]⁺ or related fragment |

| Fragment 2 | ~83 | [Thienyl]⁺ fragment |

Electrochemical Analysis

Electrochemical methods are used to study the redox properties of molecules, providing information about their ability to donate or accept electrons. This is particularly relevant for modified nucleobases, as these properties can influence DNA damage and repair mechanisms.

Cyclic voltammetry (CV) is the most common technique for studying the redox behavior of a compound. In a CV experiment, the potential is swept linearly to a set value and then reversed. The resulting current is plotted against the potential. For this compound, one would expect to observe oxidation peaks corresponding to the electron-rich thiophene ring and potentially the cytosine moiety. The potential at which these peaks occur provides information about the ease of oxidation. Thienyl compounds are known to undergo oxidation, often leading to the formation of conductive polymers on the electrode surface. The presence of the cytosine group would influence the oxidation potential of the thiophene ring.

The introduction of a thienyl group at the 5-position of cytosine is expected to significantly alter its electrochemical properties compared to the parent nucleobase. The electron-donating nature of the thiophene ring can lower the oxidation potential of the molecule, making it more susceptible to oxidative processes. Studies on other 5-substituted cytosine derivatives have shown that the nature of the substituent directly impacts the redox potentials. researchgate.net Comparing the cyclic voltammogram of this compound with that of unmodified cytosine and 5-methylcytosine (B146107) would allow for the quantification of the electronic effect of the thienyl substituent. This information is valuable for understanding how such modifications might behave in a biological context, particularly in relation to oxidative DNA damage. researchgate.net

Applications and Functionalization of 5 2 Thienyl Cytosine in Chemical Science

As a Building Block in Materials Science

The fusion of a thiophene (B33073) moiety at the 5-position of cytosine introduces a π-conjugated system that can, in principle, be exploited for the construction of novel organic materials. Thiophene and its oligomers are well-established components in the field of organic electronics due to their excellent charge transport properties and environmental stability. rsc.orgcanada.caresearchgate.netresearchgate.netresearchgate.netrsc.orgmetu.edu.tr The integration of such units with the self-assembly and hydrogen-bonding capabilities of nucleobases offers a pathway to materials with programmed structures and functions.

Development of Conductive Polymers and Oligomers

While the direct polymerization of 5-(2-Thienyl)cytosine into conductive polymers is not extensively documented in the literature, the foundational components of this molecule suggest its potential in this arena. Thiophene-based polymers are a cornerstone of conductive polymer research. canada.caresearchgate.netrsc.orgmetu.edu.tr The thiophene unit provides a π-conjugated backbone necessary for electrical conductivity upon doping. The covalent attachment of a cytosine moiety could introduce unique processing characteristics and intermolecular interactions, potentially influencing the morphology and charge-transport properties of the resulting polymer. The hydrogen-bonding capabilities of the cytosine residue could be leveraged to direct the self-assembly of polymer chains, a critical factor in achieving the ordered structures required for efficient charge transport.

Integration into Optoelectronic Materials

The development of novel materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often relies on the design of molecules with specific absorption and emission properties. researchgate.netdtic.mil Thiophene-containing compounds are frequently employed as building blocks in these materials due to their favorable electronic properties. rsc.orgresearchgate.netresearchgate.netrsc.org The incorporation of a 5-(2-thienyl) moiety into a cytosine framework would be expected to red-shift the absorption and emission spectra compared to the parent nucleobase, pushing them towards the visible region. nih.gov This characteristic is a prerequisite for many optoelectronic applications. Furthermore, the ability of the cytosine unit to engage in specific hydrogen bonding could be utilized to control the solid-state packing of these materials, which in turn has a profound impact on their optoelectronic performance.

Supramolecular Assemblies and DNA-Templated Nanostructures

The inherent molecular recognition properties of nucleobases make them ideal candidates for the construction of programmed supramolecular assemblies. rsc.org The Watson-Crick face of the cytosine moiety in this compound can participate in hydrogen bonding with a complementary guanine (B1146940) base, enabling the formation of predictable, ordered structures. This self-assembly can be exploited to create complex, non-covalent architectures.

Furthermore, DNA itself can serve as a template for the precise arrangement of functional components, including nanoparticles and other molecular species. nih.govmdpi.comresearchgate.net Oligonucleotides functionalized with this compound could be used to direct the assembly of nanostructures. The thiophene group can act as a handle for further chemical modification or as a site for coordinating metal ions or nanoparticles. This approach allows for the bottom-up construction of intricate nanoscale devices and materials with a high degree of spatial control. nih.gov

In Chemical Biology as Probes and Sensors

The introduction of a fluorophore directly into the structure of a nucleobase provides a minimally perturbing yet powerful tool for investigating the structure, dynamics, and interactions of nucleic acids. nih.govmdpi.com this compound, with its inherent fluorescence, fits well within this class of molecules.

Fluorescent Nucleobase Analogues for Nucleic Acid Studies

Natural nucleobases are essentially non-fluorescent, which limits their utility in many biophysical studies. nih.gov This has spurred the development of fluorescent nucleobase analogues that can be incorporated into DNA and RNA. nih.govoup.comnih.gov These analogues serve as site-specific probes, reporting on their local environment through changes in their fluorescence properties, such as intensity, lifetime, and emission wavelength. oup.comnih.govnih.gov

The 5-position of pyrimidines is a common site for modification as it is located in the major groove of the DNA double helix and generally does not interfere with Watson-Crick base pairing. nih.govnih.govnih.gov The attachment of a 2-thienyl group at this position creates a fluorescent cytosine analogue. The photophysical properties of such analogues are highly sensitive to their immediate surroundings.

| Property | Value | Reference Compound |

| Absorption Max (λabs) | ~350-360 nm | Thieno-substituted purines and pyrimidines |

| Emission Max (λem) | ~430-460 nm | Thieno-substituted purines and pyrimidines |

| Quantum Yield (Φ) | 0.1 - 0.5 | Thieno-substituted purines and pyrimidines |

| Fluorescence Lifetime (τ) | 5 - 29 ns | Thienoguanosine in DNA |

This table presents typical photophysical properties for thieno-substituted nucleobase analogues. Specific data for this compound may vary. nih.govresearchgate.net

Probing Nucleic Acid Structures and Dynamics

For instance, the degree of stacking with adjacent bases can lead to quenching or enhancement of the fluorescence signal. oup.comnih.gov This sensitivity can be exploited to monitor dynamic processes such as DNA breathing (local melting and reannealing), protein-DNA interactions, and enzyme kinetics in real-time. The fluorescence lifetime of such probes is also a valuable parameter, as it can provide information about the conformational heterogeneity of the nucleic acid. nih.govresearchgate.net The relatively long fluorescence lifetimes reported for some thienyl-substituted nucleosides make them particularly well-suited for fluorescence anisotropy measurements, which can be used to study the rotational dynamics of oligonucleotides and their complexes. nih.govresearchgate.net

Site-Specific Labeling and Detection

The ability to introduce a unique chemical entity like this compound into DNA or RNA sequences at specific locations is a powerful tool for studying nucleic acid structure and function. While research into the direct use of this compound for site-specific labeling is an emerging area, the principle is based on the enzymatic incorporation of the modified nucleoside triphosphate into a growing nucleic acid chain. Once incorporated, the thienyl group can serve as a unique chemical handle for further modification or as a direct label for detection. For example, the sulfur atom in the thiophene ring could potentially be targeted for specific chemical reactions, allowing for the attachment of reporter molecules such as fluorophores or biotin. This would enable researchers to track the location and interactions of specific nucleic acid molecules within a complex biological system.

Biosensor Development based on Fluorescence Quenching/Enhancement

Thiophene-containing compounds are known for their fluorescent properties, which can be sensitive to their local environment. dtu.dkresearchgate.net This characteristic is the basis for developing biosensors that signal the presence of a target molecule through a change in fluorescence, such as quenching (a decrease in fluorescence) or enhancement (an increase in fluorescence). A biosensor incorporating this compound within a nucleic acid probe could be designed to change its fluorescence upon binding to a specific DNA or RNA sequence, a protein, or a small molecule. The interaction with the target could alter the conformation of the probe, thereby affecting the environment of the thienyl group and modulating its fluorescent output. This approach offers a sensitive and specific method for detecting biological analytes.

Enzymatic Studies (e.g., DNA Polymerase Substrates, Methyltransferases)

The interaction of modified nucleobases with enzymes is a critical area of study for understanding cellular processes and for developing therapeutic agents. Investigating this compound as a substrate for enzymes like DNA polymerases and methyltransferases provides insights into enzyme-substrate specificity and the potential for creating novel biological tools. The enzymatic incorporation of C5-modified pyrimidine (B1678525) analogs, including those with bulky substituents, has been shown to be dependent on the specific DNA polymerase used and the sequence context of the template. nih.gov Studies with various cytosine analogs are crucial for understanding the catalytic mechanisms of DNA methyltransferases, which are important targets in cancer therapy. researchgate.net

| Enzyme Class | Potential Interaction with this compound | Research Implications |

| DNA Polymerases | Serve as a substrate (dNTP form) for incorporation into DNA. | Development of modified nucleic acids for various applications; probing polymerase active site structure and function. |

| DNA Methyltransferases | Act as a substrate or an inhibitor. | Understanding epigenetic mechanisms; development of therapeutic agents that target DNA methylation. |

Unnatural Base Pair Systems for Genetic Alphabet Expansion

A primary goal in synthetic biology is the expansion of the genetic alphabet beyond the natural four bases (A, T, C, and G). This is achieved by creating "unnatural base pairs" (UBPs) that can be replicated and transcribed alongside the natural bases. While this compound itself has not been extensively documented as a component of a widely used UBP, related compounds have been pivotal in this field. For instance, 2-amino-6-(2-thienyl)purine has been synthesized and studied as a potential component of a UBP. scispace.com The development of such UBPs relies on creating novel hydrogen bonding patterns or leveraging hydrophobic and shape-complementary interactions to ensure specific pairing. The successful incorporation of a UBP into an organism's genetic machinery opens the door to encoding novel amino acids and creating proteins with new functions. igem.orgnih.govnih.govrsc.org

Derivatization for Enhanced or Tunable Properties

The functional properties of this compound can be further tailored through chemical modification, or derivatization. This allows for the fine-tuning of its characteristics to suit specific applications.

Modifications for Targeted Interaction or Recognition

The thiophene ring of this compound provides a platform for chemical modifications aimed at enhancing its ability to interact with specific biological targets. For example, functional groups could be added to the thiophene ring to create specific hydrogen bonds, electrostatic interactions, or hydrophobic interactions with a target protein or nucleic acid sequence. This strategy is central to the rational design of high-affinity ligands and inhibitors for therapeutic purposes. The synthesis of a series of 5-substituted cytosine analogs has been explored to develop inhibitors for bacterial enzymes, demonstrating the potential of modifying the 5-position for targeted recognition. researchgate.net

Conjugation with Other Functional Moieties (e.g., Dyes, Peptides)

To expand its utility, this compound can be conjugated to other functional molecules. The thienyl group can be functionalized to allow for covalent attachment to a variety of moieties.

Dyes: Conjugation to fluorescent dyes can enhance its utility as a probe for biological imaging and detection, allowing for more sensitive and specific visualization of biological processes.

Peptides: Attaching peptides can facilitate targeted delivery to specific cells or tissues, or enable interaction with specific intracellular proteins.

This modular approach allows for the creation of multifunctional molecules with combined properties, such as a targeting peptide linked to a fluorescently labeled nucleobase for tracking its cellular uptake and localization.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Strategies for Advanced Derivatives

The future synthesis of 5-(2-thienyl)cytosine derivatives will likely focus on creating more complex and functionally diverse molecules. While foundational cross-coupling methods, such as the palladium-catalyzed Sonogashira and Suzuki reactions on 5-halocytosine precursors, have been effective, researchers are now looking towards more advanced strategies. These strategies aim to build upon the thienyl scaffold to introduce additional functionalities or to construct intricate molecular architectures.

Future synthetic endeavors are expected to include:

Post-functionalization of the Thienyl Ring: Developing selective reactions to modify the thiophene (B33073) ring of this compound after its initial installation. This could involve electrophilic substitution or lithiation followed by quenching with various electrophiles to install a wide range of chemical groups.

Multi-component Reactions: Designing one-pot reactions that combine multiple starting materials to rapidly assemble complex derivatives, enhancing synthetic efficiency.

Flow Chemistry: Utilizing continuous-flow reactors for the synthesis of this compound and its analogs. This approach can offer better control over reaction parameters, improve safety and scalability, and facilitate multi-step syntheses.

Enzymatic Synthesis: Exploring the use of enzymes to catalyze the synthesis of nucleoside and nucleotide derivatives of this compound, offering high stereoselectivity and milder reaction conditions. Research into N-substituted β-amino acid derivatives has shown promise for compounds containing a 5-nitro-2-thienyl moiety, suggesting that biological systems can accommodate such structures. nih.govbiorxiv.org

A key strategy that has been successful for similar pyrimidine (B1678525) derivatives is the conversion of a 5-iodo-pyrimidine to a 5-alkynyl intermediate, which can then be further modified. acs.org This approach opens a versatile route to a wide array of advanced derivatives.

Exploration of New Applications in Nanoscience and Advanced Materials

The inherent properties of the thiophene ring—a known component of conducting polymers—make this compound an attractive building block for advanced materials and nanoscience applications. acs.orgresearchgate.net The integration of this moiety into nucleic acid structures provides a unique method for programming the assembly of electronic materials.

Emerging research in this area includes:

DNA-Templated Nanowires: Using DNA strands that incorporate this compound or similar thienyl-modified nucleobases as templates to direct the polymerization of the thienyl groups. acs.orgresearchgate.net This creates conductive polymer nanowires where the structure is precisely controlled by the DNA sequence. acs.org Studies on related molecules like 2,5-bis(2-thienyl)pyrrole (TPT) linked to DNA have demonstrated the feasibility of this approach, forming stable duplexes that serve as scaffolds for creating conjoined conducting polymers. acs.orgresearchgate.net

Self-Assembling Optoelectronic Devices: Designing derivatives that can self-assemble into larger, ordered structures with specific optical or electronic properties. The programmability of DNA base pairing can be harnessed to organize these chromophores into desired geometries.

Functional Aptamers and XNAs: Incorporating this compound into synthetic genetic polymers (XNAs) to create aptamers with enhanced binding capabilities. The hydrophobic and aromatic nature of the thienyl group can mediate unique interactions with target molecules, as has been demonstrated with the related unnatural base 7-(2-thienyl)imidazole[4,5-b]pyridine (Ds). nih.gov

| Application Area | Investigated System | Key Finding |

| Nanowires | DNA-templated 2,5-bis(2-thienyl)pyrrole (TPT) | DNA acts as a scaffold to align TPT monomers for polymerization into conductive nanowires. acs.orgresearchgate.net |

| Functional Polymers | Polyaniline oligomers linked via modified cytosines | DNA can direct the assembly of conducting polymers through covalently linked monomers. acs.org |

| High-Affinity Aptamers | Aptamers with 7-(2-thienyl)imidazole[4,5-b]pyridine | Thienyl-containing unnatural bases can be used to isolate high-affinity aptamers against biological targets. nih.gov |

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its behavior in biological and material contexts. Future research will likely employ a combination of experimental and computational methods to elucidate these mechanisms.

Key areas for mechanistic investigation include:

Enzyme-Substrate Interactions: Studying how DNA and RNA polymerases recognize and process nucleotides of this compound. Kinetic studies and structural biology can reveal the specific interactions between the thienyl group and the enzyme's active site. nih.gov This understanding is vital for applications in genetic alphabet expansion and as probes for enzyme function. nih.gov

Oxidative Processes: Investigating the oxidative stability and reactivity of the thienyl moiety within a DNA duplex. This includes studying its interaction with reactive oxygen species and enzymatic oxidation, similar to the well-studied oxidation of 5-methylcytosine (B146107) by TET enzymes. nih.gov

Polymerization Mechanisms: Elucidating the step-by-step process of electrochemical or chemical polymerization of this compound-containing oligomers. Density Functional Theory (DFT) calculations have been used to show that upon oxidation of related thienyl-modified nucleosides, the spin density is located on the thienyl units, which promotes polymerization. researchgate.net

Integration with Advanced Computational Design Principles

Computational chemistry and bioinformatics are becoming indispensable tools for designing novel molecules and predicting their properties before their synthesis. nih.gov The integration of these computational principles will accelerate the discovery of new this compound derivatives with tailored functionalities.

Future computational approaches will likely involve:

Quantum Chemistry Calculations: Using methods like Density Functional Theory (DFT) to predict the electronic structure, redox potentials, and spectral properties of new derivatives. researchgate.net This can guide the design of molecules for specific electronic or optical applications.

Molecular Dynamics (MD) Simulations: Simulating the behavior of this compound-modified nucleic acids to understand their structural dynamics, stability, and interaction with proteins or other molecules.

Generative AI and De Novo Design: Employing artificial intelligence and machine learning algorithms to design novel derivatives or even entire enzymes capable of processing these modified nucleobases. biorxiv.org Recent advances in generative AI have enabled the design of highly active metalloenzymes from scratch, a strategy that could be adapted to create unique polymerases or binding proteins for synthetic nucleotides. biorxiv.org

Riboswitch and Aptamer Design: Using computational algorithms to design synthetic riboswitches or aptamers that incorporate this compound to sense and respond to specific ligands. nih.gov

Exploration of Bioorthogonal Applications and Advanced Sensing Platforms

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. pcbiochemres.comreading.ac.uk By equipping this compound with a bioorthogonal handle (e.g., an azide (B81097) or a strained alkyne), it can be transformed into a powerful tool for probing biological systems.

Promising future directions include:

Cellular Imaging and Tracking: Incorporating a bioorthogonally-activated this compound derivative into cellular DNA or RNA. Subsequent "click" reactions with fluorescent probes would allow for the visualization and tracking of nucleic acids in living cells, similar to the established 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) labeling method. nih.gov

Advanced Biosensors: Designing sensing platforms where the binding of a target molecule to an aptamer containing this compound triggers a measurable signal. The unique electronic properties of the thienyl group could be exploited to generate an electrochemical or fluorescent output.

Targeted Drug Delivery: Using bioorthogonal reactions to attach therapeutic agents to this compound-containing oligonucleotides. researchgate.net This would allow for the targeted delivery of drugs to specific cells or tissues recognized by the oligonucleotide sequence. The most common bioorthogonal reactions for such applications are strain-promoted alkyne-azide cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reactions involving tetrazines. reading.ac.ukmdpi.com

Q & A

Q. Advanced: How can researchers optimize the regioselectivity of thienyl substitution in cytosine derivatives?

Methodological Answer:

- Basic: The synthesis typically involves nucleophilic substitution or cross-coupling reactions between cytosine analogs and thienyl precursors. For example, Al-Omar (2010) demonstrated the use of 1,2,4-triazole and 1,3,4-oxadiazole scaffolds for thienyl functionalization via cyclocondensation .

- Advanced: Regioselectivity can be improved by modifying reaction conditions (e.g., solvent polarity, catalyst choice). Computational modeling (DFT) of transition states may predict preferential substitution sites. Experimental validation via NMR and X-ray crystallography is critical .

Basic: What spectroscopic techniques are used to characterize this compound?

Q. Advanced: How can conflicting NMR or mass spectrometry data be resolved for this compound?

Methodological Answer:

- Basic: Standard techniques include /-NMR (to confirm thienyl attachment), FT-IR (C-S/C-N bonds), and high-resolution mass spectrometry (HRMS) for molecular ion validation .

- Advanced: Contradictions arise from solvent effects or tautomeric forms. Use deuterated solvents with varying polarities (DMSO-d6 vs. CDCl3) to assess tautomerism. Compare experimental data with simulated spectra from computational tools like ACD/Labs .

Basic: What biological activities have been reported for this compound?

Q. Advanced: How do structural modifications (e.g., substituent position) influence its antimicrobial efficacy?

Methodological Answer:

- Basic: Studies highlight antimicrobial properties, particularly against fungal strains. For example, n-butanol extracts containing thienyl-pyrimidine derivatives showed 84.46% antifungal activity .

- Advanced: Systematic SAR studies are required. Synthesize analogs with thienyl groups at C4/C5 positions and test against standardized microbial panels (CLSI guidelines). Use dose-response curves (EC50, MIC) to quantify potency differences .

Basic: How should researchers handle solubility challenges during in vitro assays?

Q. Advanced: What strategies mitigate aggregation or precipitation in physiological buffers?

Methodological Answer:

- Basic: Use co-solvents (DMSO ≤1% v/v) or surfactants (Tween-80) to enhance solubility. Confirm stability via UV-Vis spectroscopy over 24 hours .

- Advanced: Employ dynamic light scattering (DLS) to detect aggregation. Modify the compound with hydrophilic moieties (e.g., PEGylation) or use nanoformulations (liposomes) to improve bioavailability .

Basic: What computational tools predict the electronic properties of this compound?

Q. Advanced: How can DFT calculations explain discrepancies in experimental vs. theoretical redox potentials?

Methodological Answer:

- Basic: Gaussian or ORCA software with B3LYP/6-31G* basis sets can model HOMO-LUMO gaps and charge distribution .

- Advanced: Discrepancies often stem from solvent or pH effects not included in gas-phase calculations. Incorporate implicit solvation models (PCM) and compare with cyclic voltammetry data .

Basic: What are the key purity criteria for this compound in pharmacological studies?

Q. Advanced: How can researchers address batch-to-batch variability in synthesis?

Methodological Answer:

- Basic: Purity ≥95% via HPLC (C18 column, acetonitrile/water gradient). Confirm by -NMR integration .

- Advanced: Implement quality-by-design (QbD) approaches. Use design of experiments (DoE) to optimize reaction parameters (temperature, stoichiometry) and reduce variability .

Basic: How is the stability of this compound assessed under storage conditions?

Q. Advanced: What degradation products form under accelerated stability testing, and how are they identified?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products